molecular formula C18H18F2N4OS B12120523 9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12120523
M. Wt: 376.4 g/mol
InChI Key: GOFLYOAHXMQRBF-UHFFFAOYSA-N
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Description

The compound 9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and a triazoloquinazoline core in its structure suggests significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions involving formamide or similar reagents.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions and reduce by-products.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, though this is less common.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structure and functional groups.

    Biological Studies: Investigating its interaction with biological targets such as enzymes or receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, potentially affecting replication and transcription processes.

Comparison with Similar Compounds

9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can be compared with other triazoloquinazoline derivatives:

    Similar Compounds:

Uniqueness

The presence of the 3,5-difluorophenyl group in This compound imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H18F2N4OS

Molecular Weight

376.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H18F2N4OS/c1-18(2)7-12-14(13(25)8-18)15(9-4-10(19)6-11(20)5-9)24-16(21-12)22-17(23-24)26-3/h4-6,15H,7-8H2,1-3H3,(H,21,22,23)

InChI Key

GOFLYOAHXMQRBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=CC(=C4)F)F)C(=O)C1)C

Origin of Product

United States

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